2-Ethoxy-4-iodonicotinaldehyde
Overview
Description
2-Ethoxy-4-iodonicotinaldehyde is an organic compound with the molecular formula C8H8INO2 and a molecular weight of 277.06 g/mol . It is a derivative of nicotinaldehyde, featuring an ethoxy group at the 2-position and an iodine atom at the 4-position of the pyridine ring. This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Ethoxy-4-iodonicotinaldehyde involves the iodination of 2-ethoxy-nicotinaldehyde. The reaction typically employs iodine and a suitable oxidizing agent under controlled conditions to introduce the iodine atom at the 4-position of the pyridine ring . Another approach involves the Suzuki–Miyaura coupling reaction, where an appropriate boronic acid derivative is coupled with 2-ethoxy-4-bromonicotinaldehyde in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethoxy-4-iodonicotinaldehyde undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki–Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: 2-Ethoxy-4-iodonicotinic acid.
Reduction Reactions: 2-Ethoxy-4-iodonicotinalcohol.
Coupling Reactions: Biaryl compounds with diverse functional groups.
Scientific Research Applications
2-Ethoxy-4-iodonicotinaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-iodonicotinaldehyde depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the aldehyde group undergoes changes in oxidation state, leading to the formation of different functional groups .
Comparison with Similar Compounds
Similar Compounds
2-Ethoxy-4-bromonicotinaldehyde: Similar structure but with a bromine atom instead of iodine.
2-Ethoxy-4-chloronicotinaldehyde: Contains a chlorine atom at the 4-position.
2-Ethoxy-4-fluoronicotinaldehyde: Features a fluorine atom at the 4-position.
Uniqueness
2-Ethoxy-4-iodonicotinaldehyde is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s behavior in chemical reactions and its interactions with other molecules .
Properties
IUPAC Name |
2-ethoxy-4-iodopyridine-3-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-2-12-8-6(5-11)7(9)3-4-10-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFDEYKWLMMHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=CC(=C1C=O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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